molecular formula C8H15ClN2O B6301148 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride CAS No. 2173991-79-0

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride

Cat. No.: B6301148
CAS No.: 2173991-79-0
M. Wt: 190.67 g/mol
InChI Key: JJPNLISOLZUYLY-UHFFFAOYSA-N
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Description

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (azaspiro) in the 2-position and an amino group in the 7-position. Its molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.66 g/mol (calculated). The compound’s spiro[4.4] framework confers conformational rigidity, making it valuable in medicinal chemistry for targeting receptors or enzymes with precise spatial requirements.

Properties

IUPAC Name

8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPNLISOLZUYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)CC(=O)NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Basic Information

  • Chemical Formula : C₈H₁₅ClN₂O
  • Molecular Weight : 176.67 g/mol
  • CAS Number : 2173991-79-0

Structural Characteristics

The compound features a spirocyclic structure that includes an azaspiro ring system. This unique configuration is known to influence its biological activity and interaction with various biological targets.

Medicinal Chemistry

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with similar spiro structures exhibit significant antibacterial properties, suggesting that this compound may also possess similar efficacy against various pathogens .

Antimicrobial Activity

Studies have shown that spiro compounds can exhibit potent antimicrobial activity. For instance, derivatives of spiro compounds have been synthesized and tested against a range of bacteria, demonstrating varying degrees of effectiveness. The specific role of the 7-amino group in enhancing this activity is an area of ongoing research .

Interaction with Biological Targets

The compound has been explored for its interactions with specific biological targets, such as enzymes and receptors involved in disease processes. For example, inhibitors of the menin-MLL interaction are being researched for their potential in treating certain types of leukemia, highlighting the relevance of spiro compounds in targeted cancer therapies .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical routes, which are crucial for producing derivatives with enhanced properties for research purposes. The ability to modify the spiro structure allows for the exploration of structure-activity relationships (SAR) that can lead to the development of more effective therapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of spiro compounds, 7-amino derivatives were found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The results indicated that modifications at the amino group significantly influenced antibacterial potency, suggesting a pathway for optimizing drug design based on this scaffold .

Case Study 2: Cancer Therapeutics

Research into inhibitors targeting the menin-MLL interaction has shown promise in preclinical models. Compounds based on the azaspiro framework demonstrated significant inhibition of cancer cell proliferation, providing insights into their potential as lead compounds for further development in oncology .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antimicrobial agent; structure influences biological activity
Pharmacological StudiesInteraction with biological targets; role in cancer therapy
Synthetic ApplicationsSynthesis pathways allow for derivative exploration

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride, highlighting variations in spiro ring systems, functional groups, and pharmacological relevance:

Compound Name Molecular Formula Spiro System Key Substituents CAS Number Notes
7-Amino-2-azaspiro[4.4]nonan-3-one HCl C₈H₁₃ClN₂O [4.4] 7-amino, 3-keto Not explicitly provided Discontinued
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid HCl C₁₀H₁₃ClN₂O₂ [3.5] 7-oxa, 2-amino, carboxylic acid EN300-743634 Rigidity reduced due to [3.5] system
7-Oxa-2-azaspiro[3.5]nonane HCl C₇H₁₂ClNO [3.5] 7-oxa, no amino group 1417633-09-0 Lower similarity (0.74)
2,7-Diazaspiro[4.4]nonan-3-one HCl C₇H₁₂ClN₂O [4.4] 2,7-diaza 1393330-70-5 Enhanced basicity due to dual N
8-Aminospiro[4.5]decane HCl C₁₀H₁₈ClN [4.5] 8-amino Not provided Larger spiro system

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases.
  • Bioactivity: Spirocyclic amines are explored for CNS targets (e.g., opioid receptors) due to their constrained conformations. The amino group may facilitate hydrogen bonding with biological targets, unlike oxa analogs .

Biological Activity

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amino group that significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClNC_9H_{14}ClN, with a molecular weight of 175.70 g/mol. The presence of the amino group at the 7th position enhances its reactivity and biological potential, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanism can vary based on the context of use, but it generally involves modulation of cellular processes that may lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens, including multidrug-resistant strains.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in vitro against several cancer cell lines.
  • Pharmacological Applications : Ongoing research aims to explore its use as a pharmaceutical intermediate in drug development targeting infections and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Activity : A study highlighted the synthesis of derivatives related to spirocyclic compounds, demonstrating significant antibacterial activity against respiratory pathogens such as Streptococcus pneumoniae and Staphylococcus aureus . This indicates that modifications to the spirocyclic framework can enhance efficacy against resistant strains.
  • In Vivo Efficacy : In an experimental model, compounds similar to this compound showed promising results in treating infections caused by multidrug-resistant bacteria . These findings support further exploration into its therapeutic potential.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
2-Azaspiro[4.4]nonan-3-oneNot availableLacks amino group at the 7th position
This compound2173991790Contains amino group, enhancing biological activity
2-Oxa-7-azaspiro[4.4]nonane hydrochloride71743838Contains oxygen instead of nitrogen

The comparison illustrates that the presence of the amino group in this compound is crucial for its distinct biological properties compared to similar compounds.

Q & A

Q. Why do some spirocyclic analogs show divergent solubility profiles despite structural similarity?

  • Methodological Answer : Perform crystal structure analysis (PXRD) to identify polymorphic forms. Solubility parameters (Hansen solubility spheres) and salt screening (e.g., hydrochloride vs. mesylate) can resolve discrepancies. Use molecular dynamics to simulate hydration free energies .

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